2-amino-7-(2,3-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes both thiazole and pyridine rings, contributes to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . This [3+3]-cyclocondensation reaction is carried out under specific conditions, often involving the use of a slight excess of sodium acetate and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-AMINO-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. This compound is known to inhibit certain enzymes, such as tyrosine kinases and phosphodiesterases, by binding to their active sites . These interactions disrupt the normal function of the enzymes, leading to various biological effects, including inhibition of cell proliferation and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Indole derivatives: Although structurally different, indole derivatives exhibit similar biological activities, such as anticancer and antimicrobial properties.
Uniqueness
2-AMINO-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 2,3-dimethoxyphenyl group enhances its biological activity and selectivity towards certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H15N3O3S |
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Molecular Weight |
305.35 g/mol |
IUPAC Name |
2-amino-7-(2,3-dimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H15N3O3S/c1-19-9-5-3-4-7(11(9)20-2)8-6-10(18)16-13-12(8)21-14(15)17-13/h3-5,8H,6H2,1-2H3,(H2,15,17)(H,16,18) |
InChI Key |
AOHMSQUIYJCECI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2SC(=N3)N |
Origin of Product |
United States |
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